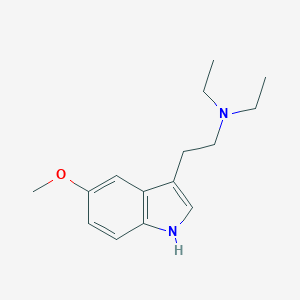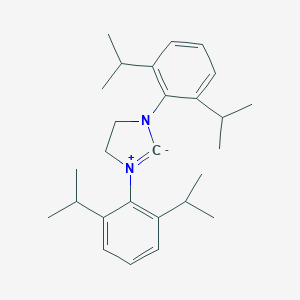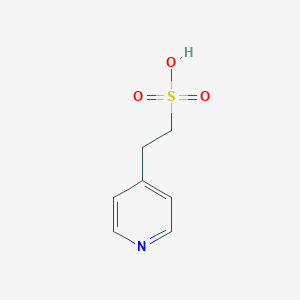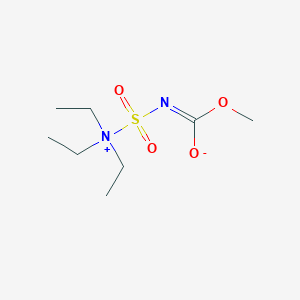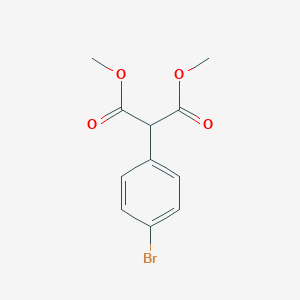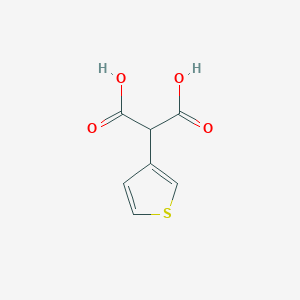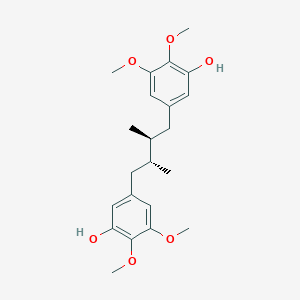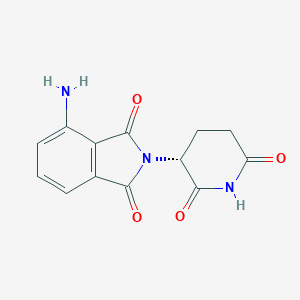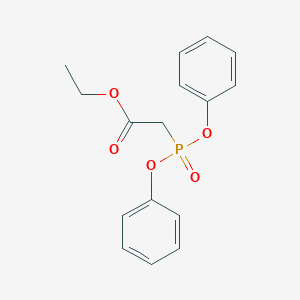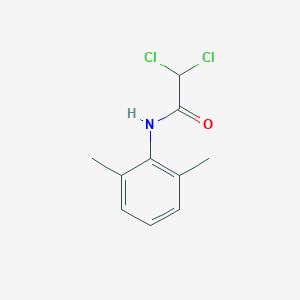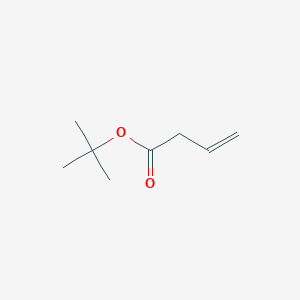
tert-Butyl-3-Butenoat
Übersicht
Beschreibung
CCS1477 ist ein neuartiger niedermolekularer Inhibitor, der die Bromodomen des E1A-Bindungsproteins (p300) und des CREB-Bindungsproteins (CBP) angreift. Diese Proteine sind Histonacetyltransferasen mit bedeutenden Rollen in der Onkogenese, insbesondere bei akuter myeloischer Leukämie und multiplem Myelom . CCS1477 befindet sich derzeit in klinischen Phase-I/II-Studien und hat in präklinischen Studien vielversprechende Ergebnisse gezeigt .
Herstellungsmethoden
Die Synthese von CCS1477 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließenden Kupplungsreaktionen. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und wurden nicht vollständig im öffentlichen Bereich offengelegt. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die eine hohe Selektivität und Potenz gewährleisten . Industrielle Produktionsmethoden würden wahrscheinlich eine Optimierung dieser Synthesewege umfassen, um Skalierbarkeit und Kosteneffizienz zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
CCS1477 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Medizin: Die Verbindung wird als therapeutisches Mittel zur Behandlung von Krebsarten wie akuter myeloischer Leukämie, multiplem Myelom und Prostatakrebs untersucht.
Wirkmechanismus
CCS1477 übt seine Wirkungen aus, indem es mit hoher Affinität (Dissoziationskonstanten von 1,3 bzw. 1,7 Nanomolar) an die Bromodomen von p300 und CBP bindet . Diese Bindung hemmt die Acetylierung von Histonen, was zur Unterdrückung der onkogenen Genexpression führt. Die Verbindung beeinflusst auch andere wichtige Krebsfaktoren, darunter das c-Myc-Protein, das eine entscheidende Rolle bei der Entstehung von Krebs spielt . Indem es diese Signalwege hemmt, reduziert CCS1477 effektiv das Tumorwachstum und die -proliferation .
Wirkmechanismus
Target of Action
Tert-Butyl 3-butenoate is a chemical compound with the molecular formula C8H14O2
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed well in the gastrointestinal tract if ingested . Its distribution, metabolism, and excretion would depend on its chemical properties and the specific biological context.
Action Environment
The action, efficacy, and stability of tert-Butyl 3-butenoate can be influenced by various environmental factors. For instance, its reactivity can be affected by factors such as temperature, pH, and the presence of catalysts. Furthermore, its stability can be influenced by factors such as light, heat, and the presence of oxygen .
Vorbereitungsmethoden
The synthesis of CCS1477 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of organic reactions that ensure high selectivity and potency . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
CCS1477 unterliegt in erster Linie Bindungsreaktionen mit den Bromodomen von p300 und CBP. Diese Wechselwirkungen hemmen die Acetylierung von Histonen, was zu Veränderungen der Genexpression führt . Die Verbindung unterliegt unter physiologischen Bedingungen typischerweise nicht Oxidations-, Reduktions- oder Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die gehemmten Formen von p300 und CBP, die zur Unterdrückung onkogener Signalwege führen .
Vergleich Mit ähnlichen Verbindungen
CCS1477 ist in seiner hohen Selektivität und Potenz für die Bromodomen von p300 und CBP einzigartig. Zu ähnlichen Verbindungen gehören:
JQ1: Ein Bromodomeninhibitor, der die BET-Proteinfamilie, einschließlich BRD4, angreift.
I-BET762: Ein weiterer BET-Bromodomeninhibitor mit Anwendungen in der Krebstherapie.
Im Vergleich zu diesen Verbindungen hat CCS1477 in präklinischen Modellen für akute myeloische Leukämie und multiples Myelom, insbesondere in Kombination mit Standardtherapien, eine überlegene Wirksamkeit gezeigt .
Eigenschaften
IUPAC Name |
tert-butyl but-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGASWKRTXGWPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348670 | |
| Record name | tert-Butyl 3-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14036-55-6 | |
| Record name | tert-Butyl 3-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-Butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tert-butyl 3-butenoate in the synthesis of (RS)-carnitine chloride?
A1: tert-Butyl 3-butenoate serves as a key intermediate in the synthesis of (RS)-carnitine chloride. [] The process involves a four-step synthesis where tert-butyl 3-butenoate is first converted to tert-butyl 3,4-epoxybutyrate through a reaction with meta-chloroperbenzoic acid. This epoxybutyrate then reacts with trimethylamine hydrochloride, followed by hydrolysis to yield the final product, (RS)-carnitine chloride. [] You can find more details about this synthesis in the paper "New synthesis of (RS)-carnitine chloride." []
Q2: How is tert-butyl 3-butenoate prepared in the context of this synthesis?
A2: The synthesis begins with crotyl chloride, which is reacted with tert-butyl alcohol and triethylamine in ether to produce tert-butyl 3-butenoate. [] This straightforward reaction forms the foundation for the subsequent steps in the (RS)-carnitine chloride synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


